

Application Notes: Potassium Dihydrogen Phosphite in Agriculture

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Compound of Interest

Compound Name: Dihydrogen phosphite

Cat. No.: B1232310

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1.0 Introduction

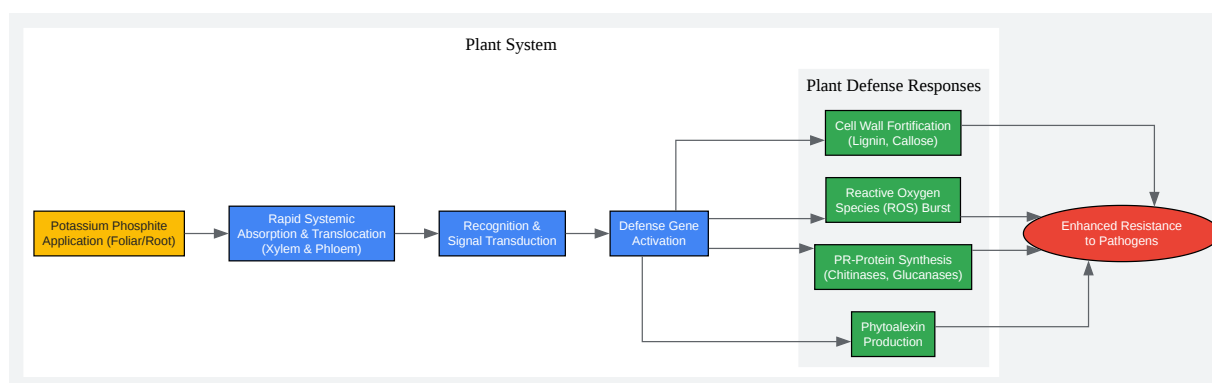
Potassium **dihydrogen phosphite** (KH_2PO_3), commonly known as potassium phosphite, is a highly water-soluble compound utilized in agriculture for its unique dual functionality. It serves as a potent biostimulant and a systemic fungicide, while also providing potassium nutrition. Unlike conventional phosphate fertilizers (containing phosphorus in the PO_4^{3-} form), phosphite contains phosphorus in the +3 oxidation state (PO_3^{3-}). This chemical distinction is critical; phosphite is not readily metabolized by plants as a primary phosphorus source but excels in its ability to be rapidly absorbed and translocated throughout the plant via both xylem and phloem. [1][2][3] This systemic mobility allows it to activate plant defense mechanisms and directly inhibit pathogens, making it a valuable tool in integrated crop management. [2][4]

2.0 Mechanism of Action

Potassium phosphite's efficacy stems from a two-pronged approach: direct inhibition of pathogens and indirect stimulation of the plant's innate immune system.

- **Direct Action (Fungistatic Effect):** Phosphite ions have a direct inhibitory effect on the growth of certain pathogens, particularly oomycetes like *Phytophthora* and *Plasmopara*. It interferes with their metabolism, disrupts cell wall development, and can inhibit spore formation, thereby slowing the spread of infection. [1][4]
- **Indirect Action (Plant Defense Activation):** Phosphite is a recognized activator of Systemic Acquired Resistance (SAR), functioning much like a "plant vaccine." [1][4] Upon absorption, it

triggers a cascade of defense responses within the plant. This includes the production of key defense molecules such as phytoalexins, pathogenesis-related (PR) proteins, and reactive oxygen species (ROS).[1] Furthermore, it promotes the reinforcement of cell walls through lignin and callose deposition, creating physical barriers that impede pathogen invasion.[1][3]



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Caption: Phosphite-Induced Systemic Acquired Resistance (SAR) Pathway.

3.0 Data Presentation

Quantitative data from cited research demonstrates the efficacy of potassium phosphite in disease control and crop enhancement.

Table 1: In Vitro Efficacy of Potassium Phosphite on *Colletotrichum gloeosporioides* (Data sourced from a study on coffee plants[5])

Treatment Concentration (mL·L ⁻¹)	Inhibition of Conidial Germination (%)	Inhibition of Appressorium Formation (%)	Reduction of Mycelial Growth (%)
5.0	High	High	Significant
10.0	High	High	Significant
Chlorothalonil (2.0 g·L ⁻¹)	High	High	Significant

Note: The study reported significant effects for these concentrations, comparable to the fungicide control.

Table 2: Effect of Potassium Phosphite on Disease Severity and Crop Metrics

Crop	Target Pathogen / Metric	Treatment	Observed Effect	Reference
Coffee	Colletotrichum gloeosporioides	10.0 mL·L ⁻¹ Potassium Phosphite	62.5% reduction in disease severity.	[5]
Potato	Phytophthora infestans	KPhi + Reduced Dose Cyazofamid	Up to ~90% reduction in disease severity.	[6]
Potato	Streptomyces scabies	1% Potassium Phosphite	~80% inhibition of pathogen growth.	[7][8]
Onion	Bulb Weight	5 mL·L ⁻¹ Potassium Phosphite	Increased weight of first-class bulbs.	[8]

4.0 Experimental Protocols

Protocol 1: In Vitro Evaluation of Mycelial Growth Inhibition

- Objective: To determine the direct fungistatic effect of potassium phosphite on a target pathogen in a controlled laboratory setting. This protocol is adapted from methodologies used for *Colletotrichum gloeosporioides*.^[5]
- Materials:
 - Pure culture of the target pathogen (e.g., *C. gloeosporioides*).
 - Potato Dextrose Agar (PDA) growth medium.
 - Sterile Petri dishes (90 mm).
 - Potassium phosphite stock solution.
 - Sterile distilled water.
 - Micropipettes, sterile cork borer (5 mm).
 - Incubator.
- Methodology:
 - Medium Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave to sterilize.
 - Treatment Incorporation: While the PDA is still molten (approx. 45-50°C), add appropriate volumes of potassium phosphite stock solution to achieve the desired final concentrations (e.g., 1.25, 2.5, 5.0, 10.0 mL·L⁻¹). A control group should be prepared with sterile water instead of phosphite.
 - Plating: Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify in a laminar flow hood.
 - Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing 7-day-old culture of the pathogen. Place the plug, mycelium-side down, in the center of each prepared Petri dish.

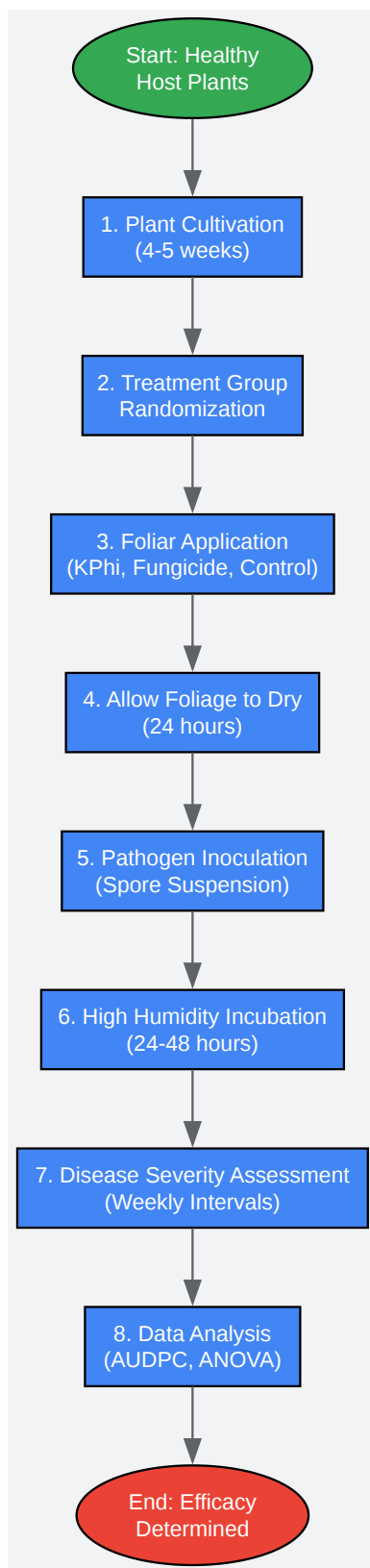
- Incubation: Seal the Petri dishes with paraffin film and incubate at $25 \pm 2^{\circ}\text{C}$ with a 12-hour photoperiod.
- Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.
- Analysis: Calculate the percentage of Mycelial Growth Inhibition (MGI) using the formula:
$$\text{MGI (\%)} = \frac{[(\text{Colony Diameter of Control} - \text{Colony Diameter of Treatment}) / \text{Colony Diameter of Control}] \times 100}{1}$$

Protocol 2: Greenhouse Evaluation of Disease Control on Plants

- Objective: To assess the efficacy of potassium phosphite foliar applications in protecting plants from a specific disease under controlled greenhouse conditions. This protocol is based on studies of *Phytophthora infestans* on potatoes.[\[6\]](#)
- Materials:
 - Healthy, susceptible host plants (e.g., potato cv. 'Bintje').
 - Potassium phosphite (KPhi) solution.
 - Pathogen inoculum (e.g., sporangial suspension of *P. infestans*).
 - Greenhouse with controlled temperature, humidity, and lighting.
 - Pressurized spray bottles.
 - Deionized water with a surfactant (e.g., Tween 20).
- Methodology:
 - Plant Cultivation: Grow plants from certified disease-free stock in sterile potting mix until they reach a suitable growth stage (e.g., 4-5 weeks old for potatoes).
 - Treatment Application: Prepare KPhi solutions at desired concentrations. Randomly assign plants to treatment groups (e.g., KPhi alone, KPhi + reduced fungicide, fungicide alone,

untreated control). Spray the foliage of each plant until runoff, ensuring complete coverage. Allow the foliage to dry completely (approx. 24 hours).

- Pathogen Inoculation: Prepare a calibrated spore suspension of the pathogen (e.g., 5×10^4 sporangia/mL for *P. infestans*). Inoculate the treated plants by spraying the suspension evenly over the foliage.
- Incubation: Place the inoculated plants in a high-humidity environment (e.g., >90% RH) for 24-48 hours to facilitate infection. Then, return them to standard greenhouse conditions (e.g., 16-20°C, 16h photoperiod).
- Disease Assessment: At regular intervals (e.g., 7, 14, 21 days post-inoculation), visually assess the disease severity on each plant. This is typically done by estimating the percentage of leaf area covered by lesions.
- Data Analysis: Calculate the Area Under the Disease Progress Curve (AUDPC) to integrate disease severity over time. Compare AUDPC values between treatment groups using appropriate statistical analysis (e.g., ANOVA) to determine the protective effect of the treatments.



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Caption: Experimental Workflow for In Vivo Disease Control Evaluation.

5.0 General Application Protocols

The following are general guidelines for the application of potassium **dihydrogen phosphite**. Rates and timing should be adjusted based on specific crop needs, soil and tissue analysis, and environmental conditions.

Table 3: General Application Rate Recommendations

Application Method	Crop Type	Recommended Concentration / Rate	Timing & Notes
Foliar Spray	Fruit Trees (Citrus, Grapes, Apples)	0.1% - 0.3% solution (1-3 L per 1000 L water)	Apply during critical growth stages: pre-flowering, fruit set, and fruit development. Repeat every 15-20 days. [1] [9]
Vegetables (Tomato, Potato, Cucumber)	0.2% - 0.3% solution (2-3 L per 1000 L water)	Apply every 10-15 days, especially during periods of high disease pressure or rapid growth. [10] [11] [12]	
Field Crops (Wheat, Corn, Soybean)	0.3% - 0.6% solution	Apply at key stages such as booting or flowering/podding to enhance grain fill and stress resistance. [12]	
Fertigation / Drip	General	3 - 5 L per hectare	Apply through the drip system. Ensures delivery to the root zone. [2]
Soil Drench	General	0.5% - 1.0% solution	Apply to the root zone of individual plants. Useful for controlling soil-borne pathogens. [3]

6.0 Conclusion

Potassium **dihydrogen phosphite** is a highly effective agricultural tool that operates beyond simple nutrition. Its ability to be rapidly transported systemically allows it to act as both a direct

fungistat and a powerful activator of the plant's natural defense systems.[1][2] This dual-action mechanism provides robust protection against a wide range of pathogens and enhances overall plant vigor and stress tolerance.[3] When integrated into agricultural programs, it can lead to improved crop quality and yield while offering an environmentally conscious approach to disease management.[2][13]

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